molecular formula C13H15NO B11901276 (4-Ethoxynaphthalen-1-yl)methanamine

(4-Ethoxynaphthalen-1-yl)methanamine

Cat. No.: B11901276
M. Wt: 201.26 g/mol
InChI Key: SQXBARHNRUPULD-UHFFFAOYSA-N
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Description

(4-Ethoxynaphthalen-1-yl)methanamine is a naphthalene derivative featuring an ethoxy group at the 4-position and a methanamine (-CH₂NH₂) substituent at the 1-position. Its molecular formula is C₁₃H₁₅NO (molecular weight: 201.27 g/mol).

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

(4-ethoxynaphthalen-1-yl)methanamine

InChI

InChI=1S/C13H15NO/c1-2-15-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-8H,2,9,14H2,1H3

InChI Key

SQXBARHNRUPULD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxynaphthalen-1-yl)methanamine typically involves the alkylation of 1-naphthol with diethyl sulfate in the presence of potassium carbonate to form 1-ethoxynaphthalene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with formaldehyde and ammonia to introduce the methanamine group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxynaphthalen-1-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Ethoxynaphthalen-1-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethoxynaphthalen-1-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy

4-Methoxynaphthalen-1-amine (C₁₁H₁₁NO, MW: 173.21 g/mol) differs by replacing the ethoxy group with a methoxy (-OCH₃) group. Key comparisons include:

  • Lipophilicity : The ethoxy group increases logP by ~0.5–1.0 units compared to methoxy, enhancing membrane permeability but reducing aqueous solubility.
  • Synthesis : Methoxy derivatives are often synthesized via nucleophilic substitution or Ullmann coupling, while ethoxy analogs may require longer reaction times due to steric hindrance.
  • Melting Points : Methoxy analogs (e.g., 4-Methoxynaphthalen-1-amine) typically exhibit lower melting points than ethoxy derivatives due to reduced molecular symmetry.

Functional Group Variations: Methanamine vs. Methanone

Several methanone derivatives (e.g., (4-Ethoxynaphthalen-1-yl)(furan-2-yl)methanone, 3u) are reported in . These compounds replace the -CH₂NH₂ group with a ketone (-C=O), leading to:

  • Reactivity: Methanones are less basic than methanamines, making them less prone to protonation in acidic environments.
  • Spectroscopy: IR spectra of methanones show strong C=O stretches (~1650–1750 cm⁻¹), absent in methanamines, which exhibit N-H stretches (~3300–3500 cm⁻¹).

Positional Isomerism and Chain Length

2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride (C₁₃H₁₆ClNO, MW: 253.73 g/mol) features an ethylamine chain (-CH₂CH₂NH₂) at the 1-position and a methoxy group at the 7-position. Comparisons include:

  • Solubility : The hydrochloride salt form enhances aqueous solubility, a property absent in the free base form of (4-Ethoxynaphthalen-1-yl)methanamine.

Heterocyclic and Halogenated Analogs

(2-(4-Chlorophenyl)oxazol-4-YL)methanamine (C₁₀H₉ClN₂O, MW: 208.65 g/mol) replaces the naphthalene ring with a chlorophenyl-oxazole system. Key differences:

  • Electronic Effects : The chlorine atom withdraws electron density, decreasing the amine’s basicity compared to ethoxynaphthalene derivatives.
  • Bioactivity : Oxazole rings are common in drug design for their metabolic stability, suggesting divergent applications compared to naphthalene-based amines.

Physicochemical and Spectroscopic Data Comparison

Compound Molecular Formula Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
This compound C₁₃H₁₅NO Not reported N-H: 3300–3500 Aromatic H: 7.2–8.5; CH₂NH₂: ~3.5–4.0
4-Methoxynaphthalen-1-amine C₁₁H₁₁NO Not reported N-H: 3300–3500 Aromatic H: 6.8–8.3; OCH₃: ~3.8
(4-Ethoxynaphthalen-1-yl)(furan-2-yl)methanone C₁₈H₁₆O₃ 123–124 (3u) C=O: 1680; C=C: 1600 Aromatic H: 7.0–8.5; OCH₂CH₃: ~1.4
2-(7-Methoxynaphthalen-1-yl)ethanamine HCl C₁₃H₁₆ClNO Not reported N-H: 3300–3500 (broad) CH₂CH₂NH₂: ~2.8–3.5; OCH₃: ~3.8

Biological Activity

(4-Ethoxynaphthalen-1-yl)methanamine is an organic compound notable for its unique structure, which combines a naphthalene ring with an ethoxy group and a methanamine group. This structural configuration not only imparts distinctive chemical properties but also suggests potential biological activities that are currently under investigation.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H15_{15}N. The presence of both the ethoxy and methanamine groups allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Fluorescent Probes : Its aromatic structure enables it to act as a fluorescent probe, potentially interacting with different biomolecules, which could be useful in imaging and detection applications in biological research.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Investigations into its anticancer properties are ongoing, with initial findings indicating that it may inhibit the growth of certain cancer cell lines.

The interaction mechanisms of this compound within biological systems involve binding to specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, although the precise targets remain to be fully elucidated. Understanding these mechanisms is crucial for leveraging its potential therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUniqueness
1-EthoxynaphthaleneLacks the methanamine groupLess versatile for functionalization
(4-Methoxynaphthalen-1-yl)methanamineContains a methoxy groupAffects reactivity and properties
Naphthalene derivativesVarious substituentsDifferent chemical and physical properties

This table highlights how this compound stands out due to its combination of ethoxy and methanamine groups, which enhances its reactivity and stability.

Case Studies and Research Findings

Recent studies have focused on exploring the biological activities of this compound through various methodologies:

  • In Vitro Studies : Laboratory experiments have been conducted to assess the antimicrobial and anticancer effects on cultured cell lines. Results indicate significant inhibition of cell proliferation in certain cancer types, suggesting potential therapeutic applications.
  • Fluorescence Imaging : The compound has been tested as a fluorescent probe in biological imaging, demonstrating effective localization within cellular structures, which may aid in visualizing cellular processes.
  • Mechanistic Studies : Ongoing research aims to identify specific molecular targets and pathways affected by this compound, providing insights into its mode of action.

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